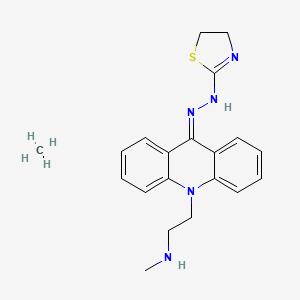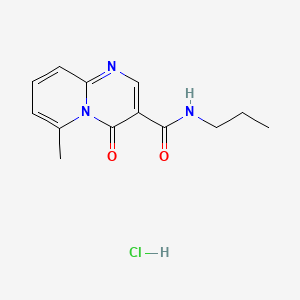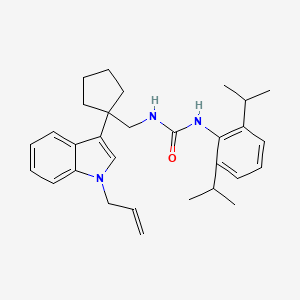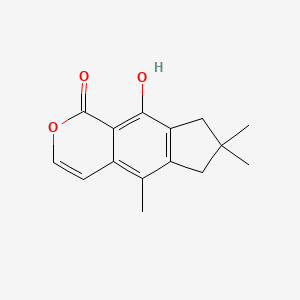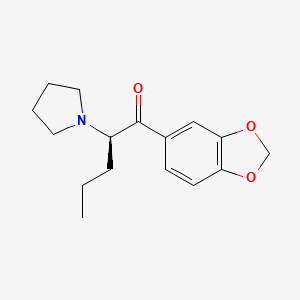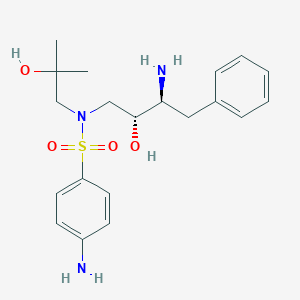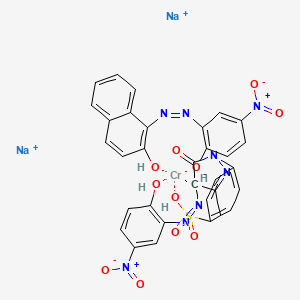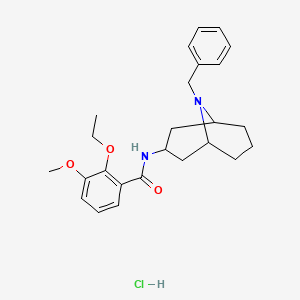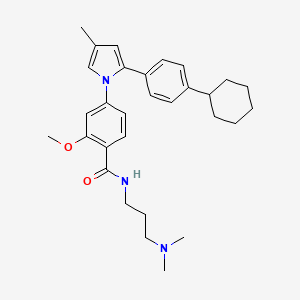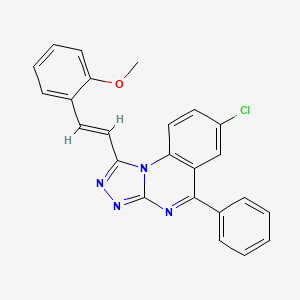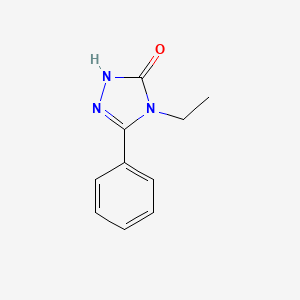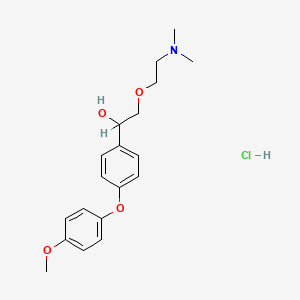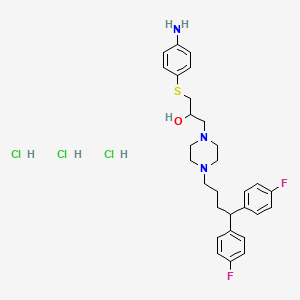
1-Piperazineethanol, alpha-(((4-aminophenyl)thio)methyl)-4-(4,4-bis(4-fluorophenyl)butyl)-, trihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Piperazineethanol, alpha-(((4-aminophenyl)thio)methyl)-4-(4,4-bis(4-fluorophenyl)butyl)-, trihydrochloride is a complex organic compound that features a piperazine ring, an ethanol group, and several aromatic and fluorinated substituents
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Piperazineethanol, alpha-(((4-aminophenyl)thio)methyl)-4-(4,4-bis(4-fluorophenyl)butyl)-, trihydrochloride typically involves multiple steps, including:
Formation of the piperazine ring: This can be achieved through the cyclization of appropriate diamines.
Introduction of the ethanol group: This step may involve the reaction of the piperazine derivative with an appropriate alcohol.
Attachment of the aromatic and fluorinated substituents: This can be done through various substitution reactions, often using halogenated precursors and nucleophilic aromatic substitution.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the ethanol group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions could target the aromatic nitro groups, converting them to amines.
Substitution: The aromatic rings may undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenated compounds, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used but could include various functionalized derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules, particularly those with pharmaceutical applications.
Biology
In biological research, it may be used to study the interactions of piperazine derivatives with biological targets, such as enzymes or receptors.
Medicine
In medicine, derivatives of this compound could be investigated for their potential therapeutic effects, such as antimicrobial, anticancer, or neuroprotective activities.
Industry
In industry, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique structural properties.
Wirkmechanismus
The mechanism of action of this compound would depend on its specific interactions with molecular targets. For example, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular pathways involved would vary based on the specific biological context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Piperazineethanol derivatives: Compounds with similar piperazine and ethanol groups.
Aromatic thiol compounds: Compounds with aromatic rings and thiol groups.
Fluorinated aromatic compounds: Compounds with aromatic rings and fluorine substituents.
Uniqueness
The uniqueness of 1-Piperazineethanol, alpha-(((4-aminophenyl)thio)methyl)-4-(4,4-bis(4-fluorophenyl)butyl)-, trihydrochloride lies in its combination of structural features, which may confer unique chemical and biological properties not found in other compounds.
Eigenschaften
CAS-Nummer |
143759-78-8 |
|---|---|
Molekularformel |
C29H38Cl3F2N3OS |
Molekulargewicht |
621.0 g/mol |
IUPAC-Name |
1-(4-aminophenyl)sulfanyl-3-[4-[4,4-bis(4-fluorophenyl)butyl]piperazin-1-yl]propan-2-ol;trihydrochloride |
InChI |
InChI=1S/C29H35F2N3OS.3ClH/c30-24-7-3-22(4-8-24)29(23-5-9-25(31)10-6-23)2-1-15-33-16-18-34(19-17-33)20-27(35)21-36-28-13-11-26(32)12-14-28;;;/h3-14,27,29,35H,1-2,15-21,32H2;3*1H |
InChI-Schlüssel |
LVRMFVDIHNHALD-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCN1CCCC(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F)CC(CSC4=CC=C(C=C4)N)O.Cl.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


